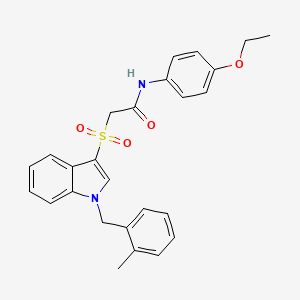![molecular formula C20H17Cl2FN4OS B2678894 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1215783-02-0](/img/structure/B2678894.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H17Cl2FN4OS and its molecular weight is 451.34. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications
Synthesis of Imidazolyl Derivatives : A study by Khalifa & Abdelbaky (2008) involved the synthesis of imidazolyl acetic acid derivatives, demonstrating their anti-inflammatory and analgesic activities. This highlights the potential of imidazolyl compounds in pharmaceutical applications (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity : A 1992 research by Lima et al. synthesized chlorobenzyl benzylidene imidazolidinediones and studied their antimicrobial activity against various microorganisms such as Candida albicans and Escherichia coli (Lima et al., 1992).
Inhibitors of P450 AROM : Research by Khodarahmi et al. (1998) explored the stereospecificity of certain imidazole compounds as inhibitors of aromatase (P450Arom), indicating their potential in enzyme inhibition studies (Khodarahmi et al., 1998).
Crystal Structure Analysis
- Structure of Imidazo-Thiadiazole Derivatives : Banu et al. (2014) provided detailed crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Such analyses are vital for understanding the molecular configurations and potential interactions of these compounds (Banu et al., 2014).
Biological and Pharmacological Activities
Antioxidant Activity of Thiazolidin-4-One Derivatives : A study by El Nezhawy et al. (2009) investigated the antioxidant activity of various thiazolidin-4-one derivatives, showing the potential of these compounds in developing antioxidant agents (El Nezhawy et al., 2009).
Radioligand for Imaging Histamine H3 Receptors : Iwata et al. (2000) synthesized a compound for clinical PET studies, indicating the role of imidazole derivatives in diagnostic imaging (Iwata et al., 2000).
Co-Crystals and Mechanical Behavior
- Theophylline Co-Crystals : Kakkar et al. (2018) synthesized co-crystals of theophylline with various compounds, including imidazole derivatives, to study their mechanical behavior. This research contributes to the understanding of how crystal structure influences mechanical properties (Kakkar et al., 2018).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4OS.ClH/c21-16-3-1-4-17-18(16)24-20(28-17)26(11-2-10-25-12-9-23-13-25)19(27)14-5-7-15(22)8-6-14;/h1,3-9,12-13H,2,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHGBWABQSZYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)


![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)




![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)
